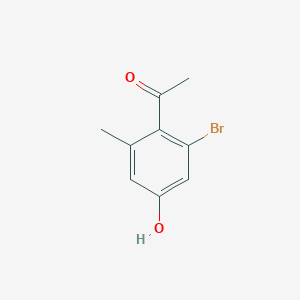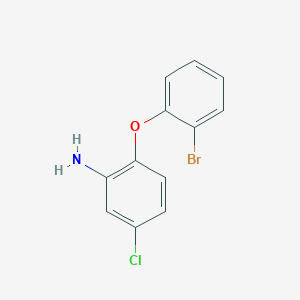
2-(2-Bromophenoxy)-5-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-5-chloroaniline is an organic compound that features both bromine and chlorine substituents on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloroaniline. One common method is the nucleophilic aromatic substitution reaction where 2-bromophenol reacts with 5-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-(2-Bromophenoxy)-5-chloroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-5-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Similar in structure but lacks the bromine substituent.
2-Bromophenol: Similar in structure but lacks the chlorine substituent.
5-Chloroaniline: Similar in structure but lacks the bromine substituent.
Uniqueness
2-(2-Bromophenoxy)-5-chloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9BrClNO |
|---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 |
InChI Key |
JOEBWDLHVJECRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
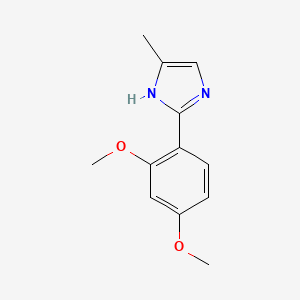
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
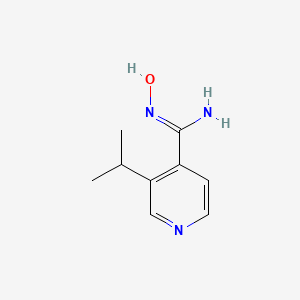

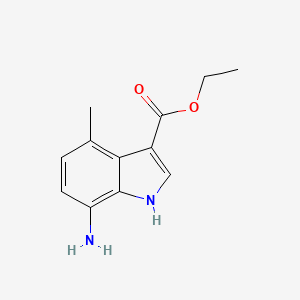
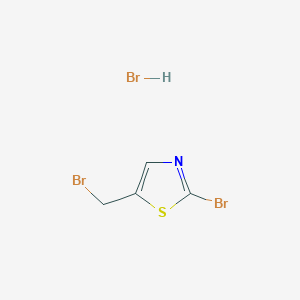
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)
